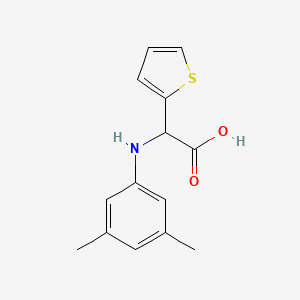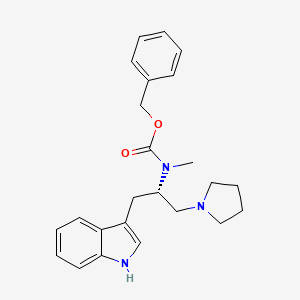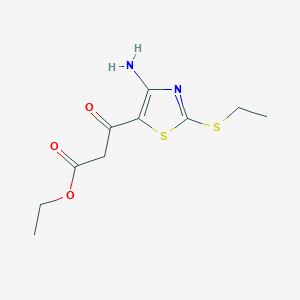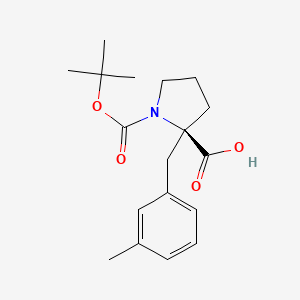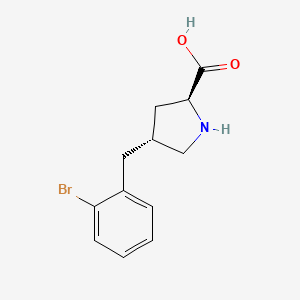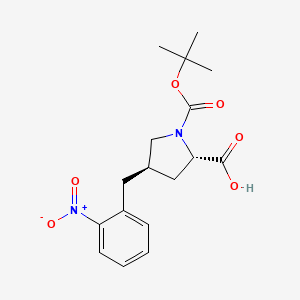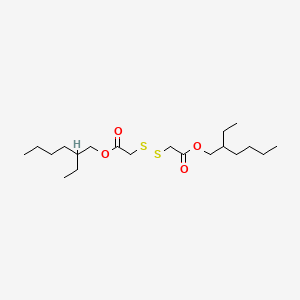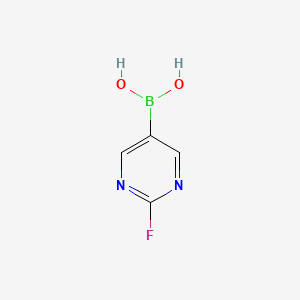
3-chloro-N'-(2-chloroacetyl)benzohydrazide
Overview
Description
3-chloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.08 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N’-(2-chloroacetyl)benzohydrazide is Lysine-specific histone demethylase 1A (LSD1) . LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4me1 and H3K4me2) and plays a key role in the suppression of gene expression .
Mode of Action
3-chloro-N’-(2-chloroacetyl)benzohydrazide interacts with LSD1, inhibiting its activity . This inhibition disrupts the normal demethylation process, leading to changes in the methylation status of histones, particularly H3K4. As a result, the expression of certain genes is altered .
Biochemical Pathways
The compound affects the histone methylation pathways . By inhibiting LSD1, it prevents the demethylation of H3K4me1 and H3K4me2. This alteration in histone methylation status can affect the transcription of various genes, leading to downstream effects on cellular processes .
Result of Action
The inhibition of LSD1 by 3-chloro-N’-(2-chloroacetyl)benzohydrazide leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, it has been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer .
Preparation Methods
The synthesis of 3-chloro-N’-(2-chloroacetyl)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .
Chemical Reactions Analysis
3-chloro-N’-(2-chloroacetyl)benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like pyridine and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N’-(2-chloroacetyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
3-chloro-N’-(2-chloroacetyl)benzohydrazide can be compared with similar compounds such as:
3-chlorobenzohydrazide: Lacks the chloroacetyl group, making it less reactive in certain chemical reactions.
2-chloro-N’-(2-chloroacetyl)benzohydrazide: Has a different substitution pattern on the benzene ring, leading to different chemical and biological properties.
4-chloro-N’-(2-chloroacetyl)benzohydrazide: Similar structure but with the chloro group in a different position, affecting its reactivity and applications.
These comparisons highlight the unique properties of 3-chloro-N’-(2-chloroacetyl)benzohydrazide, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRQSTVGQGTHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366572 | |
| Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63002-49-3 | |
| Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)
